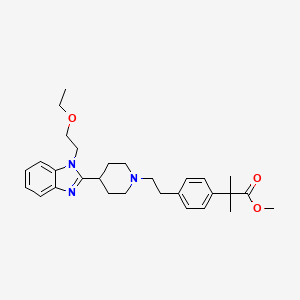

Bilastine Ester

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C29H39N3O3 |

|---|---|

Poids moléculaire |

477.6 g/mol |

Nom IUPAC |

methyl 2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoate |

InChI |

InChI=1S/C29H39N3O3/c1-5-35-21-20-32-26-9-7-6-8-25(26)30-27(32)23-15-18-31(19-16-23)17-14-22-10-12-24(13-11-22)29(2,3)28(33)34-4/h6-13,23H,5,14-21H2,1-4H3 |

Clé InChI |

AWUXQUVYMUBJSG-UHFFFAOYSA-N |

SMILES canonique |

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)OC |

Origine du produit |

United States |

Synthetic Pathways and Chemical Derivatization Methodologies for Bilastine Ester

Retrosynthetic Analysis for Bilastine (B1667067) Ester Scaffolds

A retrosynthetic analysis of the bilastine ester scaffold reveals several key disconnections, offering multiple strategic approaches for its synthesis. The core structure of bilastine features a benzimidazole (B57391) ring linked to a piperidine (B6355638) moiety, which is in turn connected to a substituted phenylpropionic acid derivative. hmdb.ca

The primary retrosynthetic disconnection breaks the bond between the piperidine nitrogen and the ethylphenyl group. This leads to two key fragments: 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole and a suitable 2-methyl-2-phenylethyl derivative with a leaving group. The latter fragment can be derived from 2-(4-bromophenyl)-2,2-dimethylacetate ester. pillbuys.com This convergent strategy avoids some of the more challenging steps of earlier linear syntheses, such as the use of hazardous ethylene (B1197577) oxide and the need for protecting the carboxylic acid as an oxazoline (B21484). pillbuys.comresearchgate.net

Another strategic disconnection can be made at the benzimidazole core, separating it from the piperidine ring. However, the most common and efficient syntheses build the benzimidazole-piperidine unit first and then couple it with the substituted phenylpropionic acid ester moiety.

Direct Esterification Protocols for Carboxylic Acid Moieties of Bilastine Precursors

Direct esterification of the carboxylic acid group on bilastine precursors is a fundamental step in many synthetic routes. Various classical and modern esterification methods can be applied.

Fischer Esterification Modifications

Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, can be employed for the synthesis of bilastine esters. mdpi.com While specific examples for bilastine itself are not extensively detailed in the provided literature, the general mechanism involves protonation of the carboxylic acid carbonyl group, making it more electrophilic for attack by the alcohol. mdpi.com To drive the equilibrium towards the ester product, excess alcohol is often used as the solvent, and a dehydrating agent or removal of water is necessary.

For instance, a precursor like 2-(4-{2-[4-(1H-benzimidazol-2-yl)-piperidin-1-yl]-ethyl}-phenyl)-2-methyl-propionic acid could be esterified with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. mdpi.comgoogle.com The reaction of bilastine with methanol in the presence of hydrochloric acid has been shown to produce the methyl ester of bilastine. amazonaws.com

Carbodiimide (B86325) (e.g., DCC/DIC) and Acylating Agent (e.g., DMAP) Coupling Strategies

Carbodiimide-mediated coupling is a highly effective method for ester formation under mild conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) activate the carboxylic acid to form an O-acylisourea intermediate. peptide.comwikipedia.org This intermediate is highly reactive towards nucleophiles like alcohols. The addition of an acylating agent such as 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction.

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form the O-acylisourea. wikipedia.org This can then react directly with an alcohol to form the ester and a urea (B33335) byproduct. Alternatively, it can react with another molecule of the carboxylic acid to form a symmetric anhydride, which then esterifies the alcohol. peptide.com Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are also commonly used to simplify the purification process by allowing for aqueous workup. peptide.com

| Reagent | Role | Key Features |

| DCC/DIC | Carbodiimide Coupling Agent | Activates carboxylic acid. DIC is often preferred in solid-phase synthesis as its urea byproduct is more soluble in common solvents. peptide.comwikipedia.org |

| EDC | Water-Soluble Carbodiimide | Facilitates easier purification through aqueous extraction of the urea byproduct. peptide.com |

| DMAP | Acylating Agent/Catalyst | Accelerates the esterification reaction when used with carbodiimides. |

Mitsunobu Reaction Applications in Ester Synthesis

The Mitsunobu reaction provides a powerful method for the synthesis of esters from a primary or secondary alcohol and a carboxylic acid with inversion of stereochemistry at the alcohol center. wikipedia.orgatlanchimpharma.com This reaction utilizes a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnrochemistry.com

The reaction mechanism begins with the phosphine attacking the azodicarboxylate to form a betaine (B1666868) intermediate. This intermediate then deprotonates the carboxylic acid. The resulting carboxylate anion acts as a nucleophile, attacking the alcohol which has been activated by the phosphine. wikipedia.org While highly efficient, a notable challenge with the Mitsunobu reaction is the removal of the triphenylphosphine oxide and hydrazinecarboxylate byproducts. atlanchimpharma.com

Transesterification Approaches Utilizing this compound Intermediates

Transesterification is a process where the ester group of a compound is exchanged with another alcohol. This method can be catalyzed by either acids or bases. In the context of bilastine synthesis, a readily available ester, such as a methyl or ethyl ester, can be converted to a different ester, for example, a butyl ester. synzeal.com

A patent describes the hydrolysis of bilastine methyl ester to bilastine using sodium hydroxide (B78521) in methanol. patsnap.com While this is a hydrolysis reaction, the reverse reaction, esterification, or a transesterification with a different alcohol under appropriate conditions is mechanistically plausible. Heterogeneous catalysts, such as Mg-Al-O-t-Bu hydrotalcite, have been shown to be effective for the transesterification of dimethyl carbonate with ethanol, indicating the potential for green catalytic approaches in such transformations. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in pharmaceutical manufacturing to minimize environmental impact. In the synthesis of bilastine and its esters, several strategies align with these principles.

One approach involves the use of water as a solvent, which is non-toxic, inexpensive, and readily available. museonaturalistico.it The development of synthetic routes that perform reactions and workups in aqueous conditions is a key goal of green chemistry. museonaturalistico.it Another strategy is the use of safer, more environmentally benign reagents and catalysts. For example, some modern synthetic routes for bilastine avoid hazardous materials like ethylene oxide. pillbuys.comresearchgate.net

Solvent-Free Esterification Techniques

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry, aiming to reduce environmental impact and improve process efficiency. In the context of esterification, these techniques eliminate the need for organic solvents, which are often volatile, toxic, and costly to dispose of.

While specific documented examples of solvent-free synthesis of this compound are not prevalent in the reviewed literature, the principles of solvent-free esterification of carboxylic acids are well-established and applicable. rsc.orgtandfonline.com These reactions are typically conducted by heating a mixture of the carboxylic acid and an alcohol with a suitable catalyst. mdpi.comtandfonline.com The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the ester product.

Several catalytic systems are effective under solvent-free conditions:

Heterogeneous Catalysts: Solid acid catalysts like supported iron oxide nanoparticles (FeNP@SBA-15) or silphos [PCl3-n(SiO2)n] on a silica (B1680970) gel support have demonstrated high efficacy in esterifying various carboxylic acids. mdpi.comtandfonline.com These catalysts are easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling. tandfonline.commdpi.com

Surfactant-Combined Catalysts: Catalysts such as dodecylbenzene (B1670861) sulfonic acid (DBSA) can facilitate esterification at room temperature without any solvent. rsc.org These catalysts create a microenvironment where the hydrophobic reactants can assemble and react efficiently. rsc.org

The application of these principles to bilastine synthesis would involve the direct reaction of the bilastine carboxylic acid precursor with an alcohol (e.g., methanol or ethanol) in the presence of such a catalyst. The high-melting-point nature of the reactants might require elevated temperatures to create a molten reaction medium.

Table 1: Overview of Solvent-Free Esterification Approaches

| Catalytic Approach | Catalyst Example | Key Advantages | Relevant Findings | Citations |

| Heterogeneous Catalysis | Supported Iron Oxide Nanoparticles (FeNP@SBA-15) | Easy recovery and reuse, environmentally friendly, high yields (88-99% for various esters). | Efficient for a broad range of aromatic and aliphatic carboxylic acids. Catalyst can be reused up to 10 times without significant loss of activity. | mdpi.com |

| Heterogeneous Catalysis | Silphos [PCl3-n(SiO2)n] | Mild reaction conditions (room temperature), short reaction times, simple work-up. | Effective for various aromatic and aliphatic acids with primary, secondary, and tertiary alcohols. | tandfonline.comtandfonline.com |

| Surfactant Catalysis | Dodecylbenzene Sulfonic Acid (DBSA) | No solvent or external energy required (room temperature reaction), moderate to excellent yields. | Eliminates the need for any solvent, including water. | rsc.org |

Catalytic Methodologies (e.g., Enzymatic, Organocatalytic, Heterogeneous Catalysis)

Catalysis is fundamental to modern organic synthesis, offering pathways to increased reaction rates, higher selectivity, and milder conditions. The synthesis of bilastine esters benefits from various catalytic approaches.

Enzymatic Catalysis: Enzymes, particularly lipases, are increasingly used as biocatalysts for esterification and transesterification in the pharmaceutical industry due to their high selectivity and operation under mild conditions. tandfonline.comjst.go.jp Lipases can be employed in organic solvents or solvent-free systems to produce esters. tandfonline.comnih.gov For instance, immobilized lipase (B570770) B from Candida antarctica (CALB) has been used for the esterification of active pharmaceutical ingredients. unife.it In the context of this compound, a lipase could catalyze the reaction between the bilastine carboxylic acid precursor and an alcohol, potentially offering high chemoselectivity and avoiding the need for protecting groups on other parts of the molecule. jst.go.jpunife.it

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. mdpi.comrsc.org For esterification, organic acids like p-toluenesulfonic acid are common homogeneous catalysts. ajgreenchem.com More advanced organocatalytic systems, such as those based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can facilitate the oxidative dimerization of alcohols to form esters. thieme-connect.com Recently, sulfur(IV)-based organocatalysts have been developed for the direct esterification of carboxylic acids and alcohols under redox-neutral conditions. rsc.org These methods avoid the use of toxic metals and harsh reagents, aligning with green chemistry principles. rsc.orgrsc.org

Heterogeneous Catalysis: Heterogeneous catalysts are materials that exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Their primary advantage is the ease of separation and potential for recycling. mdpi.commdpi.com In esterification, solid acid catalysts are common. These include:

Sulfonic Acid Resins: Materials like Amberlyst-15 are effective but can have thermal limitations. mdpi.com

Metal Oxides: Oxides of tin, aluminum, and zinc have shown promise as Lewis acid catalysts for esterification, achieving high yields.

Zeolites and Supported Acids: Zeolites (H-ZSM-5, H-beta) and silica-supported acids (e.g., H₂WO₄/SiO₂) are stable at high temperatures and can be used for esterification reactions. mdpi.com

In documented syntheses of bilastine methyl ester, the final coupling step is often a nucleophilic substitution rather than a direct esterification of the final bilastine acid. However, the synthesis of key precursors, such as 2-methyl-2-{4-[2-(toluene-4-sulfonyloxy)-ethyl]-phenyl}-methyl propionate (B1217596), involves esterification that can be optimized using these catalytic methods. google.compatsnap.com

Table 2: Comparison of Catalytic Methodologies for Ester Synthesis

| Methodology | Catalyst Type | Example(s) | Advantages | Disadvantages | Citations |

| Enzymatic | Lipases | Candida antarctica lipase B (CALB), Porcine pancreas lipase | High selectivity, mild conditions, environmentally friendly. | Can be expensive, may have lower reaction rates, limited stability. | tandfonline.comnih.govunife.it |

| Organocatalytic | Small organic molecules | p-toluenesulfonic acid, TEMPO, Sulfur(IV) compounds | Metal-free, avoids toxic reagents, mild conditions. | Catalyst loading can sometimes be high, separation can be difficult for homogeneous catalysts. | ajgreenchem.comthieme-connect.comrsc.org |

| Heterogeneous | Solid acids | Metal oxides (SnO, Al₂O₃), Sulfonic resins (Amberlyst-15), Zeolites | Easy catalyst separation and recycling, often robust and stable. | Can have lower activity than homogeneous counterparts, potential for pore size limitations. | mdpi.commdpi.com |

Protecting Group Strategies in Selective this compound Synthesis

In the multi-step synthesis of complex molecules like bilastine, protecting groups are often essential to prevent unwanted side reactions at sensitive functional groups. The carboxylic acid moiety of the bilastine precursor is frequently protected as an ester. However, other functional groups may require protection during intermediate steps.

A notable strategy in the synthesis of bilastine involves protecting the carboxylic acid functionality as an oxazoline. googleapis.com In the original synthesis route developed by FAES Farma, an alkyl 4-bromophenyl acetate (B1210297) is first converted to its geminal dimethyl derivative. googleapis.com The resulting ester is then protected by converting it into a 2-oxazoline ring. googleapis.com This protection is robust enough to withstand subsequent reactions, such as the formation of a Grignard reagent and reaction with oxirane to build the phenethyl alcohol side chain. googleapis.com The oxazoline group is then hydrolyzed back to the carboxylic acid in the final stages of the synthesis, after the main carbon skeleton has been assembled. googleapis.com

An alternative, more convergent approach carries the carboxylic acid through the synthesis as a simple methyl ester. pillbuys.com This strategy avoids the "tedious" protection and deprotection of the carboxylic acid as an oxazoline. pillbuys.com The methyl ester is stable enough for the key coupling reactions and is hydrolyzed to the final bilastine acid using standard conditions, such as lithium hydroxide in a mixture of THF, methanol, and water. pillbuys.com This highlights a strategic choice in synthesis design: using a simple ester as both a protecting group and a direct precursor to the final product, thereby improving step economy.

Exploration of Novel Synthetic Routes for this compound Analogues

Research into novel synthetic routes often aims to improve efficiency, reduce costs, and avoid hazardous reagents. Several alternative syntheses for bilastine and its key ester intermediates have been developed since the original patent.

One innovative approach avoids the use of Grignard reagents and ethylene oxide. pillbuys.com This method employs palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, to introduce a vinyl group onto an aryl bromide precursor (which already contains the methyl propionate ester moiety). googleapis.compillbuys.com Subsequent hydroboration and oxidation of the resulting styrene (B11656) derivative generates the necessary hydroxyethyl (B10761427) side chain. pillbuys.comgoogle.com This route proceeds through the methyl ester of the key side chain, which is coupled with the benzimidazole-piperidine fragment in the final steps. pillbuys.com

Another strategy focuses on a different disconnection, building the molecule through the alkylation of 2-(1-(4-bromophenethyl)piperidin-4-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole with a reagent that introduces the dimethyl-propionic ester group. googleapis.com This can be achieved via palladium-catalyzed alkylation using in-situ generated zinc or lithium enolates of an isobutyrate ester. googleapis.com

A novel route has also been proposed starting from inexpensive 2-nitroaniline. museonaturalistico.it The synthesis proceeds through reduction, cyclization, alkylation, and coupling reactions to form the bilastine structure. This method is reported to have mild reaction conditions, simple operation, and high yield, making it suitable for industrial production. museonaturalistico.it The final steps involve the hydrolysis of a this compound intermediate to yield the final drug substance. museonaturalistico.it

These varied approaches demonstrate the flexibility in synthesizing this compound analogues and the continuous effort to refine the manufacturing process. researchgate.net

Table 3: Comparison of Novel Synthetic Routes to Bilastine Intermediates

| Synthetic Strategy | Key Reactions | Precursor with Ester Group | Advantages | Citations |

| Palladium-Catalyzed Vinylation | Stille/Suzuki coupling, Hydroboration-Oxidation | Methyl 2-(4-bromophenyl)-2,2-dimethylacetate | Avoids Grignard reagents and ethylene oxide; convergent approach. | googleapis.compillbuys.comgoogle.com |

| Palladium-Catalyzed Alkylation | Hartwig-Buchwald amination/alkylation with zinc/lithium enolates | Alkyl isobutyrate derivatives | Bypasses traditional N-alkylation with tosylates. | googleapis.com |

| Convergent Synthesis from 2-Nitroaniline | Reduction, Cyclization, Alkylation, Coupling, Hydrolysis | Intermediate ester formed during synthesis | Uses inexpensive starting materials, mild conditions, high yield. | museonaturalistico.it |

| Friedel-Crafts Acylation | Friedel-Crafts acylation | Chloro acetyl chloride on substituted arenes | Alternative to Stille and Suzuki couplings. | researchgate.net |

Optimization of Reaction Conditions for Maximized Yield and Purity of this compound

Optimizing reaction conditions is crucial for the industrial-scale production of pharmaceuticals, directly impacting cost, efficiency, and product quality. For this compound synthesis, optimization focuses on several key parameters.

Reactant Stoichiometry and Solvent: In the coupling reaction to form bilastine methyl ester, the molar ratio of the reactants is critical. For example, in the reaction between 1-(2-ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole and 2-methyl-2-{4-[2-(toluene-4-sulfonyloxy)-ethyl]-phenyl}-propionic acid methyl ester, using a near equimolar ratio (e.g., 0.1 mol of each) in the presence of a base like diisopropylethylamine (0.3 mol) is effective. patsnap.com The choice of solvent also plays a significant role; solvents like tetrahydrofuran (B95107) (THF) and isopropyl ether have been successfully used for this step. patsnap.com

Base and Temperature: The choice and amount of base are important for facilitating the nucleophilic substitution reactions typically used to assemble the final molecule. In addition to organic bases like diisopropylethylamine, inorganic bases such as sodium bicarbonate are also employed, particularly at higher temperatures (e.g., 100°C). museonaturalistico.it The final hydrolysis of the this compound to bilastine is typically performed using an inorganic base like sodium hydroxide or lithium hydroxide in a protic solvent mixture (e.g., methanol/water or THF/methanol/water) at elevated temperatures (e.g., 70°C). patsnap.compillbuys.com

Purification: The purity of the final this compound is paramount. Purification methods often involve extraction with a suitable organic solvent like ethyl acetate, followed by washing with water and brine to remove inorganic impurities. google.com The solvent is then evaporated to yield the solid ester. google.com For intermediates that are oils or difficult to crystallize, conversion to a salt (e.g., an oxalate (B1200264) salt) can facilitate purification and handling by providing a stable, crystalline solid with a sharp melting point. google.com For example, reacting bilastine ethyl ester with oxalic acid in acetonitrile (B52724) yields a white crystalline oxalate salt with high purity (92% yield, M.P. 183-185°C). google.com

Advanced Analytical and Spectroscopic Characterization of Bilastine Ester

Chromatographic Separation Techniques for Bilastine (B1667067) Ester Purity Assessment

Chromatography is an indispensable tool in pharmaceutical analysis for separating and quantifying components within a mixture. For bilastine ester, various chromatographic techniques are utilized to assess its purity, identify byproducts, and resolve stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and stability of this compound. Developing a robust, stability-indicating HPLC method is crucial for separating the main component from process-related impurities and degradation products. researchgate.net Method development typically involves a systematic approach to optimizing chromatographic conditions.

Reverse-phase HPLC (RP-HPLC) is the most common mode used. rjptonline.orgajpaonline.com The selection of a stationary phase, such as a C8 or C18 column, is a critical first step. researchgate.netajpaonline.com The mobile phase composition, often a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), potassium dihydrogen phosphate, or dilute formic or phosphoric acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol), is optimized to achieve efficient separation. rjptonline.orgsci-hub.sejchr.org Gradient elution is frequently employed to resolve compounds with a wide range of polarities, which is particularly useful for separating this compound from its potential impurities. patsnap.comgoogle.com

Validation of the developed HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. jchr.orgrjptonline.org This includes demonstrating specificity, linearity, accuracy, precision, and robustness. researchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) are also established to determine the method's sensitivity for trace impurities. researchgate.net For instance, studies on bilastine have shown that acidic conditions in the presence of methanol (B129727) can lead to the formation of bilastine methyl ester, a key related substance that must be monitored. researchgate.netresearchgate.net

Table 1: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic System | Shimadzu LC20AD, Agilent 1120 | ajpaonline.comjchr.org |

| Column | Discovery C8 (250 mm x 4.6 mm, 5µm) | researchgate.net |

| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate (pH 6.0) | sci-hub.se |

| Elution Mode | Gradient | patsnap.com |

| Flow Rate | 1.0 mL/min | jchr.org |

| Detection Wavelength | 276 nm (PDA Detector) | researchgate.net |

| Column Temperature | 25°C - 40°C | google.comamazonaws.com |

| Injection Volume | 10 µL | google.com |

Gas Chromatography (GC) for Volatile Ester Byproducts and Residual Solvents

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. omchemlabs.in In the context of this compound, GC is primarily used to identify and quantify volatile organic impurities, including residual solvents from the synthesis process and potential volatile byproducts. omchemlabs.ingoogle.com Solvents such as dimethylformamide (DMF), methanol, and others used in the synthesis must be controlled to acceptable limits in the final product. pillbuys.comresearchgate.net

The method typically involves dissolving the this compound sample in a suitable high-purity solvent and injecting it into the GC system. A capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., Rtx-5), is commonly used for separation. researchgate.net A flame ionization detector (FID) is often employed for quantification due to its high sensitivity to organic compounds. For unambiguous identification, GC is coupled with a mass spectrometer (GC-MS). nih.gov This hyphenated technique provides both the retention time from the GC and the mass spectrum of the eluting component, allowing for positive identification of residual solvents and other volatile impurities. nih.gov

Table 2: Typical GC Parameters for Residual Solvent Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic System | Gas Chromatograph with Mass Spectrometer | researchgate.net |

| Column | Rtx-5 amine (30 m × 0.32 mm × 1.50 µm) | researchgate.net |

| Carrier Gas | Helium or Nitrogen | researchgate.net |

| Injector Temperature | 250°C | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.net |

| Oven Program | Temperature gradient (e.g., 40°C hold for 5 min, ramp to 240°C) | |

| Diluent | Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution and Impurity Profiling

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both normal-phase and reverse-phase HPLC for pharmaceutical analysis, particularly for chiral separations. selvita.com The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. chromatographyonline.com

For this compound, SFC is particularly advantageous for chiral resolution if the molecule contains stereogenic centers or if chiral impurities are present. The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs are widely used and have proven effective for a broad range of compounds. mdpi.com SFC is also considered a "green" technology because it significantly reduces the consumption of organic solvents compared to traditional HPLC. selvita.com Beyond chiral separations, SFC can also be applied for general impurity profiling, often providing different selectivity compared to HPLC, which can be useful for resolving co-eluting peaks. mdpi.com

Table 3: General SFC Parameters for Chiral and Impurity Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic System | Preparative or Analytical SFC System | selvita.commdpi.com |

| Column | Chiral Stationary Phase (e.g., CHIRAL ART Amylose-SA) | mdpi.commdpi.com |

| Mobile Phase | Supercritical CO₂ with an organic modifier (e.g., Methanol, Ethanol) | mdpi.com |

| Back Pressure | 120 - 130 bar | mdpi.com |

| Flow Rate | 4 mL/min (analytical) to 80 g/min (preparative) | mdpi.com |

| Column Temperature | 40°C | mdpi.com |

| Detection | UV-Vis or Mass Spectrometer |

Mass Spectrometry (MS) for Structural Elucidation and Impurity Identification

Mass Spectrometry (MS) is a definitive analytical technique for determining the molecular weight and structure of this compound and its impurities. omchemlabs.in When coupled with a chromatographic inlet like LC or GC, it provides unparalleled specificity and sensitivity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. acs.org This precision allows for the determination of the elemental composition of a molecule. For this compound, obtaining an exact mass measurement using an instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer confirms its molecular formula. sci-hub.se For example, the monoisotopic mass of bilastine methyl ester (C₂₉H₃₉N₃O₃) is calculated to be 477.29914 Da. nih.gov An HRMS measurement that matches this theoretical value provides strong evidence for the identity of the compound, distinguishing it from other molecules with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by analyzing its fragmentation patterns. researchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion [M+H]⁺ of this compound) is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions (product ions).

The analysis of these fragments helps to piece together the molecule's structure. Studies on the degradation of bilastine have utilized LC-MS/MS to characterize the resulting products, including the methyl ester. researchgate.netsemanticscholar.org For bilastine methyl ester, fragmentation would likely occur at the ester linkage, the ether bond, and within the piperidine (B6355638) and benzimidazole (B57391) ring systems. amazonaws.com For example, the acid-degraded product of bilastine, identified as the methyl ester, shows a molecular ion peak at m/z 478.43 [M+H]⁺. researchgate.netsemanticscholar.org Its fragmentation provides key structural information, confirming the addition of a methyl group to the carboxylic acid moiety of bilastine. researchgate.net Establishing the fragmentation pathway is crucial for unequivocally identifying impurities and degradation products during stability studies. amazonaws.com

Table 4: Predicted MS/MS Fragmentation Data for Bilastine Methyl Ester ([M+H]⁺ = 478.3)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Structure/Loss | Reference |

|---|---|---|---|

| 478.3 | 286.1 | [Fragment containing the piperidine-benzimidazole moiety] | amazonaws.com |

| 478.3 | 257.1 | [Further fragmentation of the 286.1 ion] | amazonaws.com |

| 478.3 | 191.0 | [Fragment corresponding to the phenyl-methylpropanoate moiety] | amazonaws.com |

| 478.3 | 185.2 | [Further fragmentation of the 286.1 ion] | amazonaws.com |

| 478.3 | 145.0 | [Fragment from the phenylpropanoate group] | amazonaws.com |

| 478.3 | 133.1 | [Further fragmentation] | amazonaws.com |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates gas-phase ions based on their size, shape, and charge, adding a second dimension of separation to conventional mass spectrometry. nih.gov This method is particularly valuable in pharmaceutical analysis for its ability to distinguish between isomeric compounds—molecules that share the same molecular formula and mass but differ in their three-dimensional structure. nih.gov

In the context of this compound, IMS-MS could be instrumental in differentiating potential structural isomers that may arise during synthesis, such as positional isomers of the ester group on the phenyl ring or stereoisomers. The technique operates by measuring the drift time of an ion through a gas-filled chamber under the influence of a weak electric field. taylorfrancis.com Compact, tightly-folded isomers will experience fewer collisions with the drift gas and travel faster than their more extended, structurally open counterparts, resulting in different arrival times at the detector. copernicus.org

The coupling of IMS with high-resolution mass spectrometry provides a two-dimensional plot of ion mobility versus mass-to-charge ratio (m/z). This allows for the separation of isomers that are indistinguishable by mass spectrometry alone. copernicus.org For instance, if a synthesis by-product included an isomer of this compound, IMS-MS would be a prime analytical tool for its detection and characterization, even at trace levels. The ability to separate and identify isomers is critical, as different isomers can have varied pharmacological and toxicological profiles. nih.gov While specific studies on this compound using IMS-MS are not prevalent, the application of the technique to other complex drug molecules demonstrates its potential utility. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive elucidation of molecular structure in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete and unambiguous assignment of a molecule's constitution and stereochemistry can be achieved. nih.gov

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum of this compound would confirm the successful esterification of the parent carboxylic acid, bilastine. Key evidence would be the disappearance of the broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) and the appearance of new signals corresponding to the alkyl group of the ester. For example, in a methyl ester derivative, a sharp singlet around 3.7 ppm would be expected. omchemlabs.in For an ethyl ester, a quartet around 4.2 ppm and a triplet around 1.2 ppm would be characteristic. The chemical shifts of protons adjacent to the ester group are diagnostic of its formation.

¹³C NMR: The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the ester typically resonates in the range of 170-175 ppm, a distinct shift from the carboxylic acid carbonyl. Furthermore, the carbon(s) of the ester's alkyl group would appear in the upfield region of the spectrum (e.g., ~52 ppm for a methyl ester's O-CH₃).

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for a hypothetical Bilastine Methyl Ester, crucial for identifying the ester linkage.

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ester Methyl | -O-CH ₃ | ~ 3.7 (singlet) | ~ 52 |

| Ester Carbonyl | -C =O | - | ~ 172 |

| Aromatic C (attached to ester) | Ar-C | - | ~ 130 |

| Phenyl Propanoate Methyls | -C(CH ₃)₂ | ~ 1.5 (singlet) | ~ 25 |

This table is illustrative and actual shifts may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are essential for assembling the complete molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds (²JHH, ³JHH). It would be used to trace the connectivity within the ethoxyethyl group, the piperidine ring, and the ethylphenyl moiety of this compound.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This powerful experiment allows for the unambiguous assignment of each carbon atom that bears a proton, simplifying the complex ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical 2D NMR experiment for assigning the structure of complex molecules like this compound. It reveals long-range correlations (typically 2-4 bonds) between protons and carbons. Crucially, it would show a correlation between the protons of the ester's alkyl group (e.g., the -OCH₃ protons) and the ester carbonyl carbon, providing definitive proof of the ester linkage. It would also connect the different fragments of the molecule, such as linking the piperidine protons to the benzimidazole carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the molecule's stereochemistry and preferred conformation in solution.

The combined application of these 2D NMR techniques provides a rigorous and complete structural assignment of this compound.

| 2D NMR Technique | Purpose for this compound Analysis | Key Information Yielded |

| COSY | Trace proton-proton spin systems | Connectivity within piperidine ring, ethoxyethyl chain, and ethyl-phenyl linker. |

| HSQC | Correlate protons to directly attached carbons | Unambiguous assignment of protonated carbons. |

| HMBC | Identify long-range (2-4 bond) H-C correlations | Confirms ester linkage (e.g., correlation from -OCH₃ protons to C=O). Connects molecular fragments (benzimidazole, piperidine, phenyl). |

| NOESY | Detect through-space proton proximities | Determination of stereochemistry and 3D conformation. |

1D NMR (1H, 13C, Heteronuclei) Spectral Interpretation of Ester Linkages

Vibrational Spectroscopy for Functional Group Identification and Polymorph Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups and for characterizing the solid-state properties of a compound, such as polymorphism. nih.gov

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations (stretching, bending). The resulting spectrum is a unique fingerprint of the molecule. For this compound, FTIR is crucial for confirming the conversion of the carboxylic acid to an ester.

The key spectral change would be observed in the carbonyl stretching region. The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretch (around 1710 cm⁻¹) would be replaced by characteristic ester bands. The ester C=O stretch typically appears at a higher wavenumber (1735-1750 cm⁻¹). uobaghdad.edu.iq Additionally, two C-O stretching bands for the ester group would appear in the 1300-1000 cm⁻¹ region. uobaghdad.edu.iq

FTIR is also highly sensitive to the crystalline structure of a solid. Different polymorphic forms of a compound will have different crystal lattice arrangements, leading to subtle but measurable differences in their FTIR spectra. google.comgoogle.com This allows FTIR to be used to identify and distinguish between polymorphs of this compound.

| Functional Group | Vibration Type | Expected FTIR Absorption Band (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | 1750 - 1735 |

| Aromatic Ring | C=C Stretch | ~1614, 1508 |

| C-H (Aliphatic) | C-H Stretch | 2970 - 2850 |

| Ether | C-O-C Stretch | ~1100 |

| Ester | C-O Stretch | 1300 - 1000 (two bands) |

Data based on spectra for bilastine and general ester frequencies. uobaghdad.edu.iqresearchgate.netgoogle.com

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, non-polar bonds (like C-C) and symmetric stretches often produce strong Raman signals, whereas they may be weak in FTIR.

For this compound, Raman spectroscopy would also clearly identify the key functional groups. The C=O ester stretch gives a moderately strong Raman band, and the aromatic ring vibrations are typically very strong.

A significant advantage of Raman spectroscopy is its utility in polymorph characterization. The low-frequency region of the Raman spectrum (below 200 cm⁻¹) corresponds to lattice vibrations (phonons), which are highly sensitive to the crystal packing. nih.gov Different polymorphs will exhibit distinct low-frequency Raman spectra, making it a powerful, non-destructive tool for solid-state analysis. nih.govafjbs.com

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring | Ring Breathing/Stretching | Strong bands around 1610 and 1000 |

| Ester Carbonyl | C=O Stretch | 1750 - 1735 |

| C-H (Aliphatic/Aromatic) | C-H Stretch | 3100 - 2850 |

| Crystal Lattice | Phonon Modes | < 200 (Highly sensitive to polymorphs) |

Fourier Transform Infrared (FTIR) Spectroscopy

Elemental Analysis (CHNS/O) for Empirical Formula Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By precisely measuring the weight percentages of Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S), and Oxygen (O), it is possible to confirm if the elemental composition of a sample matches the theoretical values derived from its proposed molecular formula.

For this compound, specifically the methyl ester derivative, the molecular formula is C₂₉H₃₉N₃O₃. nih.gov This formula leads to a molecular weight of approximately 477.6 g/mol . nih.gov The theoretical elemental composition can be calculated from this formula and serves as a benchmark for experimental results obtained from CHNS/O analysis. The verification is crucial for confirming the identity and purity of a newly synthesized batch of the ester.

Below is a data table of the theoretical elemental composition of Bilastine Methyl Ester.

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 29 | 348.319 | 72.93 |

| Hydrogen | H | 1.008 | 39 | 39.312 | 8.23 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 8.80 |

| Oxygen | O | 15.999 | 3 | 47.997 | 10.05 |

| Total | 477.649 | 100.00 |

Note: The data presented is theoretical, calculated from the molecular formula of Bilastine Methyl Ester.

X-ray Crystallography for Solid-State Structure Determination of this compound Crystal Forms

While extensive crystallographic data exists for the parent compound, Bilastine, which has known anhydrous polymorphs and hydrated forms researchgate.netgoogle.com, specific single-crystal X-ray diffraction data for this compound is not readily found in the cited literature. However, the process would involve growing a single, high-quality crystal of this compound and exposing it to an X-ray beam. The resulting diffraction pattern would be analyzed to generate an electron density map and, subsequently, a complete structural model of the molecule.

Should a crystal structure for this compound be determined, the research findings would be presented in a crystallographic data table, as exemplified below (with hypothetical data).

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | [Value] |

| R-factor (%) | [Value] |

Note: The data in this table is hypothetical and serves only to illustrate how X-ray crystallography findings for this compound would be presented.

Studies on Bilastine itself have identified various crystalline forms, including salts and cocrystals, using single-crystal X-ray diffraction. researchgate.net For instance, a stable crystal form of Bilastine exhibits characteristic peaks in its X-ray powder diffraction (XRPD) pattern at 2θ values of 11.30, 12.50, 17.18, and 18.94, among others. google.com A similar analysis for this compound would be critical in identifying its different polymorphic forms.

Coupled Techniques for Hyphenated Analysis (e.g., LC-MS, GC-MS, LC-NMR)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures, such as identifying impurities or degradation products like this compound. omchemlabs.injapsonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for identifying and quantifying compounds in a mixture. It is widely used in the analysis of Bilastine and its degradation products. japsonline.comresearchgate.net Studies have shown that under acidic stress conditions in the presence of methanol, Bilastine can form its methyl ester. researchgate.netsemanticscholar.org

LC-MS/MS analysis of this degradation product revealed a molecular ion peak [M+H]⁺ at m/z 478.43, which is 14 Da higher than that of Bilastine (m/z 464.3), corresponding to the addition of a methylene (B1212753) group in the ester formation. researchgate.netsemanticscholar.org The fragmentation pattern of this ion is then analyzed to confirm the structure of the ester. semanticscholar.org The development of stability-indicating HPLC methods often uses LC-MS to characterize the structures of products formed under stress conditions. researchgate.net

A typical LC-MS method for analyzing Bilastine and its related substances might involve the following conditions:

| Parameter | Description |

| LC Column | Discovery C8 (250 mm x 4.6 mm, 5µm) or Inertsil ODS-3® (150 x 4.6 mm, 5 µm). researchgate.netsci-hub.se |

| Mobile Phase | Methanol: 0.1% ortho-phosphoric acid (55:45 %v/v) or 10 mM ammonium acetate (pH 6.0) with acetonitrile. researchgate.netsci-hub.se |

| Ionization Mode | Positive Electrospray Ionization (ESI). semanticscholar.org |

| Detector | Quadrupole Time-of-Flight (Q-TOF) or Tandem Mass Spectrometer. sci-hub.se |

| Parent Ion (Bilastine) | m/z 464.3 [M+H]⁺. semanticscholar.org |

| Product Ion (Bilastine Methyl Ester) | m/z 478.43 [M+H]⁺. semanticscholar.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. ajpaonline.com Given that esters can be volatile, GC-MS is a viable, though less commonly reported, method for the analysis of this compound. researchgate.net The main challenge lies in the high molecular weight and relatively low volatility of this compound, which might require derivatization to increase its volatility for efficient gas chromatographic separation. A predicted GC-MS spectrum for the parent compound Bilastine is noted in the Human Metabolome Database, suggesting its potential, though likely limited, applicability without derivatization. The analysis would involve injecting the sample into a heated port, where it is vaporized and separated on a capillary column before being detected by a mass spectrometer. ajpaonline.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR is a formidable, albeit less common, hyphenated technique that provides unparalleled structural elucidation of components within a mixture. It directly couples the separation power of HPLC with the detailed structural information from NMR spectroscopy. researchgate.net For a compound like this compound, especially if it were an unknown impurity in a sample, LC-NMR would be the definitive method for characterization without the need for time-consuming isolation. After separation on the LC column, the analyte peak corresponding to the ester would be directed into the NMR flow cell. One- and two-dimensional NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC) could then be performed to provide an unambiguous structural assignment, confirming the connectivity of the methyl group to the carboxyl oxygen. researchgate.net

Chemical Stability and Degradation Pathways of Bilastine Ester

Hydrolytic Degradation Mechanisms of Ester Bonds in Aqueous and Buffer Media

The ester linkage in bilastine (B1667067) ester is susceptible to hydrolysis, a chemical breakdown process involving water. This degradation can be influenced by the pH of the medium and the presence of enzymes.

pH-Dependent Hydrolysis Kinetics and Reaction Order Studies

The rate of hydrolysis of bilastine ester is significantly dependent on the pH of the surrounding medium. Studies have shown that the degradation of bilastine, the parent compound, follows pseudo-first-order kinetics. jddtonline.infojddtonline.info This suggests that the concentration of the drug is the primary determinant of the degradation rate at a constant pH and temperature.

Forced degradation studies on bilastine have revealed its susceptibility to both acidic and alkaline conditions. researchgate.netsemanticscholar.org In acidic conditions (e.g., using hydrochloric acid), bilastine has been observed to degrade. semanticscholar.orgsci-hub.se One study noted that in the presence of hydrochloric acid and methanol (B129727), bilastine can form its methyl ester. semanticscholar.orgamazonaws.comresearchgate.net This reaction highlights the potential for ester formation under certain acidic conditions, which is a reverse consideration to the hydrolysis of this compound.

Conversely, under alkaline conditions (e.g., using sodium hydroxide), bilastine has shown to be relatively stable in some studies sci-hub.se, while others report degradation ijpsr.com. The hydrolysis of the ester group back to the carboxylic acid is a primary degradation pathway under basic conditions. google.comgoogle.com The rate of this hydrolysis is influenced by the concentration of the base, with common bases used in studies including sodium hydroxide (B78521), potassium hydroxide, and lithium hydroxide. google.comgoogle.com

The pH-rate profile, which plots the logarithm of the degradation rate constant against pH, is a crucial tool for determining the pH at which a compound exhibits maximum stability. researchgate.net For bilastine, it has been found to be most stable in neutral and alkaline conditions. jddtonline.info

Table 1: Summary of pH-Dependent Degradation of Bilastine

| Stress Condition | Reagent | Observation | Reference |

| Acid Hydrolysis | Hydrochloric Acid (HCl) | Degradation observed. Formation of methyl ester in the presence of methanol. | semanticscholar.orgsci-hub.seamazonaws.comresearchgate.net |

| Base Hydrolysis | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Lithium Hydroxide (LiOH) | Generally more stable than in acidic conditions, but degradation can occur, leading to the formation of the parent carboxylic acid. | sci-hub.segoogle.comgoogle.comgoogle.com |

| Neutral Hydrolysis | Water | No significant degradation observed after refluxing for 72 hours at 80°C. | sci-hub.se |

Enzyme-Catalyzed Hydrolysis Investigations (in vitro models, e.g., esterase activity)

Ester bonds are known to be substrates for various enzymes, particularly esterases, which are ubiquitous in biological systems. nih.gov The hydrolysis of esters can be efficiently catalyzed by these enzymes, following a serine-hydrolase mechanism. units.it This enzymatic process can be significantly faster and more specific than chemical hydrolysis. libretexts.org

Lipases are a class of esterases that have been extensively studied for their ability to catalyze both the synthesis and hydrolysis of esters. units.itmdpi.com In the context of this compound, enzymatic hydrolysis would lead to the formation of bilastine and the corresponding alcohol. The rate and extent of this reaction can be influenced by factors such as the specific enzyme used, pH, temperature, and the presence of organic solvents. mdpi.com In vitro models utilizing purified esterases or tissue homogenates can provide valuable insights into the metabolic fate of this compound in a biological environment.

Oxidative Degradation Pathways Affecting Ester Linkages and Molecular Integrity

Oxidative stress is another significant factor that can lead to the degradation of pharmaceutical compounds. For bilastine, exposure to oxidizing agents such as hydrogen peroxide has been shown to cause degradation. researchgate.netsemanticscholar.orgsci-hub.seamazonaws.comglobalresearchonline.net

A patent has described a method for determining oxidative degradation products, where bilastine was treated with 3% hydrogen peroxide at 30°C for 1.5 hours, resulting in the formation of impurity E at a level of 2.16%. patsnap.com

Table 2: Oxidative Degradation of Bilastine

| Oxidizing Agent | Conditions | Degradation Products | Reference |

| Hydrogen Peroxide (H₂O₂) | 3-30% w/v | N-oxide of bilastine | researchgate.netamazonaws.com |

| Hydrogen Peroxide (H₂O₂) | 30% | 5.5% degradation | globalresearchonline.net |

| Hydrogen Peroxide (H₂O₂) | 10% | 16% degradation after 4 hours | sci-hub.se |

| Hydrogen Peroxide (H₂O₂) | 3% | 2.16% of Impurity E after 1.5 hours at 30°C | patsnap.com |

Photolytic Degradation Under Various Light Exposures and Wavelengths

Photostability is a crucial parameter for any drug substance, as exposure to light can induce degradation. Forced degradation studies on bilastine have included exposure to UV and visible light to assess its photolytic stability. sci-hub.se

In one study, solid bilastine was exposed to UV light at 200 watt-hours/square meter and visible light at 1.2 million lux-hours. sci-hub.se Another study exposed a solution of bilastine to UV light at 1.2 million lux-hours for 4 hours. globalresearchonline.net The results from these studies have been somewhat varied. Some have found bilastine to be stable under photolytic conditions ijpsonline.comijpsdronline.com, while others have observed a low degree of degradation, around 0.6% globalresearchonline.net. A separate study reported a 6.5% degradation of bilastine under photolytic conditions. ijpsr.com This variability may be due to differences in the physical state of the sample (solid vs. solution), the solvent used, and the specific light exposure conditions.

Thermal Decomposition Profiles and Kinetic Analysis via Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a substance as a function of temperature. It provides valuable information about the thermal stability and decomposition profile of a compound. tainstruments.comtainstruments.com

Forced degradation studies have subjected bilastine to thermal stress to evaluate its stability at elevated temperatures. sci-hub.seijpsonline.com One study exposed solid bilastine powder to 100°C and found no signs of degradation even after 72 hours. sci-hub.se Another study reported marginal degradation under thermal conditions. ijpsonline.com A different investigation found a 9.05% degradation of bilastine under thermal stress. ijpsr.com

TGA can be used to determine the onset of decomposition temperature, which indicates the upper-temperature limit for the stability of the compound. google.com The kinetic parameters of decomposition, such as activation energy, can also be calculated from TGA data obtained at different heating rates. tainstruments.comtainstruments.comekb.eg This information is critical for understanding the thermal decomposition mechanism and predicting the long-term stability of the compound at various temperatures.

Identification and Characterization of this compound Degradants and Impurities

The identification and characterization of degradation products and impurities are crucial for ensuring the safety and quality of a drug substance. omchemlabs.in Impurities can arise from the synthesis process, incomplete reactions, side reactions, or the degradation of the API during storage and handling. omchemlabs.in

Several process-related impurities of bilastine have been identified and synthesized for use as reference standards. researchgate.netx-mol.net These include methoxyethyl bilastine, (2-ethoxyethoxy)ethyl bilastine, and the 2-amino-2-methylpropyl ester of bilastine. researchgate.netx-mol.net

Forced degradation studies coupled with analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are instrumental in separating, identifying, and elucidating the structures of degradation products. sci-hub.seamazonaws.comamazonaws.com For instance, in acid degradation studies of bilastine, a major degradant was identified as the methyl ester of bilastine when methanol was present. semanticscholar.orgresearchgate.net Under oxidative stress, the N-oxide of bilastine is a common degradation product. researchgate.netamazonaws.com

The structural elucidation of these impurities and degradants is often achieved by analyzing their fragmentation patterns in MS/MS experiments. researchgate.netsemanticscholar.orgsci-hub.se This detailed characterization is essential for establishing impurity limits and developing control strategies to minimize their presence in the final drug product. omchemlabs.in

The chemical integrity of this compound is influenced by various environmental factors, with its stability being highly dependent on pH. As an ester, it is susceptible to hydrolysis, a chemical breakdown process in the presence of water, which is significantly accelerated by acidic or basic conditions.

Research into the synthesis of Bilastine frequently involves the hydrolysis of a this compound intermediate (such as the methyl or ethyl ester) to yield the final active carboxylic acid, Bilastine. patsnap.comportico.org This conversion is typically achieved through basic hydrolysis, often by heating the ester in the presence of an inorganic base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a polar solvent. patsnap.comgoogle.com Acidic conditions can also facilitate this hydrolytic cleavage. google.com

Conversely, studies on the forced degradation of Bilastine have shown that under specific stress conditions, the reverse reaction—esterification—can occur. When Bilastine is subjected to acidic stress (e.g., 2.0 M HCl at 80°C) in the presence of methanol, it can react to form Bilastine Methyl Ester. semanticscholar.orgresearchgate.net This indicates that the ester linkage can be both cleaved and formed depending on the chemical environment. LC-MS/MS analysis has confirmed the identity of Bilastine Methyl Ester as a degradation product under these conditions. semanticscholar.orgamazonaws.com

Oxidative stress is another degradation pathway. Studies on Bilastine show degradation in the presence of hydrogen peroxide, leading to the formation of an N-oxide. semanticscholar.orgamazonaws.com While these studies were performed on Bilastine, it is plausible that the ester derivative would also be susceptible to similar oxidative degradation.

Stabilization Strategies for this compound Chemical Integrity

Given its degradation pathways, several strategies can be employed to maintain the chemical integrity of this compound.

pH Modulation : The primary stabilization strategy is the strict control of pH. Since the ester is prone to hydrolysis under both acidic and basic conditions, maintaining a neutral pH environment is critical for its stability, particularly in aqueous formulations or during storage. google.com

Antioxidant Incorporation : Considering the susceptibility of the parent molecule, Bilastine, to oxidation, the incorporation of antioxidants could be a viable strategy to protect this compound from oxidative degradation. semanticscholar.orgamazonaws.com

Complexation : While specific studies on the complexation of this compound are not prevalent, research on Bilastine has shown that forming ternary inclusion complexes, for instance with cyclodextrins, can enhance its physical stability and solubility. researchgate.net This approach could theoretically be applied to the ester to protect the labile ester group from hydrolysis by encapsulating it within the complex.

Table 1: Summary of this compound Degradation and Formation This table is interactive. Click on the headers to sort.

| Condition | Reactant(s) | Product(s) | Implication for Stability | Source(s) |

|---|---|---|---|---|

| Acidic Hydrolysis | This compound, Acid, Water | Bilastine, Alcohol | Unstable in acidic conditions. | google.com |

| Basic Hydrolysis | This compound, Base, Water | Bilastine, Alcohol | Unstable in basic conditions. | patsnap.comportico.orggoogle.com |

| Acidic Esterification | Bilastine, Methanol, HCl | Bilastine Methyl Ester | The ester can be formed as a degradation product of the parent drug under specific conditions. | semanticscholar.orgresearchgate.netamazonaws.com |

| Oxidation | Bilastine, H₂O₂ | N-oxide of Bilastine | The core molecular structure is susceptible to oxidation. | semanticscholar.orgresearchgate.netamazonaws.com |

In Vitro Biotransformation Studies of this compound

The biotransformation of this compound involves its chemical conversion within a biological system. As an ester, its primary metabolic fate is expected to be hydrolysis into its active carboxylic acid form, Bilastine, and the corresponding alcohol. This process is generally mediated by esterase enzymes present in the liver and blood plasma. nih.gove-b-f.eu

It is important to distinguish the biotransformation of the ester from that of its hydrolysis product, Bilastine. Studies have consistently shown that Bilastine itself undergoes minimal to negligible metabolism in human liver microsomes and hepatocytes. researchgate.netresearchgate.net This suggests that once the ester is hydrolyzed to Bilastine, the resulting active drug is metabolically stable and largely eliminated unchanged. researchgate.netresearchgate.net

Liver Microsomal Stability

In vitro studies using human liver microsomes (HLM) are a standard method to assess the metabolic stability of compounds, particularly focusing on Phase I enzymatic reactions mediated by cytochrome P450 (CYP) and other enzymes like carboxylesterases. mdpi.comevotec.com

While direct studies on the microsomal stability of this compound are not detailed in the provided search results, based on the general behavior of ester-containing prodrugs, it is anticipated that this compound would be readily hydrolyzed by hepatic carboxylesterases. nih.govmdpi.com This enzymatic conversion would release the active drug, Bilastine. The high metabolic stability of Bilastine in HLM further supports that the primary, and likely only significant, metabolic step involving the ester is its cleavage. researchgate.netresearchgate.net

Plasma Stability

The stability of a drug in plasma is crucial, as it determines its lifetime in circulation. Ester-containing compounds are well-known to be susceptible to hydrolysis by esterase enzymes abundant in human plasma. nih.gov

The biotransformation of this compound in plasma is expected to be rapid enzymatic hydrolysis, converting it to Bilastine. nih.gove-b-f.eu This hydrolytic and enzymatic conversion in biological fluids is a key activation step for many ester prodrugs. The stability of the ester linkage in plasma can be influenced by factors such as steric hindrance around the ester group. nih.gov For accurate bioanalytical testing, special handling procedures, such as the use of esterase inhibitors and pH control, are often necessary to prevent in vitro degradation after sample collection. e-b-f.eu

Table 2: Expected In Vitro Biotransformation of this compound This table is interactive. Click on the headers to sort.

| Biological Matrix | Primary Enzyme Type | Expected Reaction | Primary Metabolite | Source(s) |

|---|---|---|---|---|

| Liver Microsomes | Carboxylesterases | Enzymatic Hydrolysis | Bilastine | nih.govmdpi.com |

| Plasma | Esterases | Enzymatic Hydrolysis | Bilastine | nih.gove-b-f.eu |

Structure Reactivity Relationships and Molecular Interactions of Bilastine Ester

Impact of Ester Moiety on Molecular Conformation and Dynamic Properties

The introduction of an ester moiety in place of the carboxylic acid in bilastine (B1667067) is expected to significantly influence the molecule's conformational landscape and dynamic behavior. The ester group, specifically a methyl ester in the case of bilastine methyl ester, alters the steric and electronic profile of the molecule. rsc.org The planarity of the ester group, a result of resonance stabilization, introduces a region of conformational rigidity. However, the single bonds within the ester linkage and the surrounding flexible chains, such as the ethoxyethyl and piperidine (B6355638) ethyl phenyl groups, allow for considerable rotational freedom. chemrxiv.orgamazonaws.com

Quantum Chemical Calculations of Electronic Structure and Reactivity of the Ester Bond

Quantum chemical calculations are powerful tools for elucidating the electronic structure and reactivity of molecules like bilastine ester. sapub.org Methods such as Density Functional Theory (DFT) can be employed to determine key electronic parameters of the ester bond. researchgate.netsapub.org

The carbonyl carbon of the ester group in this compound is electrophilic, making it susceptible to nucleophilic attack, which is the initial step in hydrolysis. numberanalytics.com Quantum chemical calculations can quantify the partial positive charge on this carbon atom. The electron distribution across the ester functional group is not uniform; the carbonyl oxygen is electron-rich, while the carbonyl carbon and the ether oxygen are relatively electron-deficient. This charge distribution is crucial for understanding the molecule's reactivity. sapub.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The energy gap between the HOMO and LUMO provides insight into the chemical reactivity and stability of the molecule. sapub.org For an ester, the LUMO is typically localized on the carbonyl group, indicating its susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties of a Model Ester Bond (Note: This table presents typical values for a generic methyl ester and are for illustrative purposes. Specific values for this compound would require dedicated computational studies.)

| Parameter | Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.21 Å | Shorter than a C-O single bond, indicating double bond character. |

| C-O (ether) Bond Length | ~1.36 Å | Longer than the C=O bond. |

| Mulliken Charge on C (carbonyl) | ~+0.4 e | Indicates electrophilicity and susceptibility to nucleophilic attack. |

| Mulliken Charge on O (carbonyl) | ~-0.4 e | Indicates nucleophilicity. |

| HOMO-LUMO Energy Gap | ~4.4 eV | Relates to the chemical stability of the molecule. sapub.org |

Role of Ester Linkage in Molecular Recognition Events (e.g., in silico or in vitro binding to hydrolytic enzymes)

The ester linkage is a critical recognition element for various hydrolytic enzymes, particularly esterases. csic.es These enzymes possess an active site specifically evolved to bind and cleave ester bonds. csic.es The catalytic mechanism of many esterases, such as serine hydrolases, involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) that interacts directly with the ester substrate. nih.gov

Physicochemical Determinants of Ester Hydrolysis Rate and Stability

The hydrolysis of an ester is a chemical reaction that breaks the ester bond to form a carboxylic acid and an alcohol. acs.org The rate of this reaction is influenced by several physicochemical factors. fiveable.mesolubilityofthings.com

pH: Ester hydrolysis can be catalyzed by both acids and bases. fiveable.me Base-catalyzed hydrolysis, also known as saponification, is generally much faster than acid-catalyzed hydrolysis because the hydroxide (B78521) ion is a better nucleophile than water. fiveable.mesolubilityofthings.com The stability of this compound would therefore be significantly lower in alkaline conditions compared to neutral or acidic conditions.

Temperature: Increasing the temperature generally accelerates the rate of hydrolysis as it provides the necessary activation energy for the reaction to occur. solubilityofthings.com

Solvent: The nature of the solvent can affect the rate of hydrolysis. Hydrolysis occurs in the presence of water, and its rate can be influenced by the presence of co-solvents which may alter the solvation of the reactants and the transition state. acs.org

Steric Hindrance: The bulky groups near the ester functionality in this compound can sterically hinder the approach of a nucleophile, potentially slowing down the rate of hydrolysis compared to less hindered esters. numberanalytics.com

Table 2: Relative Rates of Ester Hydrolysis Under Different Conditions (Note: This table provides a qualitative comparison based on general principles of chemical kinetics. fiveable.mesolubilityofthings.com Actual rates for this compound would need to be determined experimentally.)

| Condition | Relative Rate of Hydrolysis |

|---|---|

| Acidic (pH < 7) | Slow |

| Neutral (pH 7) | Very Slow |

| Basic (pH > 7) | Fast |

| Increased Temperature | Increases rate under all pH conditions |

Influence of Ester Substituents on this compound Chemical Stability and Reaction Profiles

The substituents on both the acyl and alcohol portions of an ester can significantly impact its chemical stability and reactivity. nih.gov In this compound, the key substituents are the phenylpropanoate group and the methyl group of the ester.

Electron-withdrawing groups near the ester linkage generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. numberanalytics.com Conversely, electron-donating groups decrease the rate. nih.gov The phenyl group on the propanoate moiety of this compound is moderately electron-withdrawing, which would be expected to slightly increase the ester's susceptibility to hydrolysis compared to a simple alkyl ester.

The stability of the leaving group also plays a role. In the case of a methyl ester, methanol (B129727) is the leaving group. The stability of the corresponding alkoxide determines the ease of cleavage.

Fluorination of the ester moiety has been shown to significantly impact hydrolytic stability. beilstein-journals.orgnih.gov While not present in the standard bilastine methyl ester, the introduction of fluorine atoms can be used to tune the stability of ester-containing compounds. beilstein-journals.org

Computational Docking and Molecular Dynamics Simulations of this compound Interactions (e.g., with enzyme active sites for hydrolysis)

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable for studying the interaction of this compound with enzymes at an atomic level. mdpi.comtandfonline.com

Molecular Docking can predict the preferred binding orientation of this compound within the active site of a hydrolytic enzyme, such as a carboxylesterase. tandfonline.com This technique scores different binding poses based on factors like electrostatic interactions and hydrogen bonding, providing insights into the initial recognition event. nih.gov

Molecular Dynamics (MD) Simulations can then be used to study the dynamic behavior of the this compound-enzyme complex over time. emerginginvestigators.orgnih.gov MD simulations can reveal how the enzyme and substrate move and adapt to each other, the stability of the complex, and the conformational changes that may lead to the catalytic reaction. emerginginvestigators.org These simulations can also be used to calculate the free energy of binding, providing a more quantitative measure of the affinity between this compound and the enzyme. mdpi.com For ester hydrolysis, MD simulations can model the formation of the tetrahedral intermediate and the subsequent cleavage of the ester bond. nih.govresearchgate.net

Computational Chemistry and in Silico Modeling of Bilastine Ester

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Ester Derivatives (focus on in vitro reactivity, stability, or spectroscopic properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties, respectively. For Bilastine (B1667067) ester derivatives, these models are invaluable for predicting key characteristics such as chemical stability and reactivity without the need for extensive laboratory synthesis and testing.

The core principle involves generating a dataset of various Bilastine esters, where the ester group (R in -COOR) is systematically modified (e.g., methyl, ethyl, propyl, benzyl). For each derivative, a set of molecular descriptors is calculated using specialized software. These descriptors quantify various aspects of the molecule, including:

Electronic Descriptors: Dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO/LUMO), which influence electrostatic interactions and reaction susceptibility.

Steric Descriptors: Molar volume, molar refractivity, and surface area, which describe the size and shape of the molecule and can impact its ability to fit into an enzyme's active site or its susceptibility to sterically hindered reactions.

Hydrophobic Descriptors: The logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), which quantifies the molecule's lipophilicity and affects its solubility and membrane permeability.

Once the descriptors are calculated, a mathematical equation is developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to link them to an experimentally determined or computationally predicted property. For Bilastine esters, a primary focus is on predicting their susceptibility to hydrolysis, a key determinant of their chemical stability.

A hypothetical QSPR model for predicting the relative hydrolysis rate constant (k_rel) might take the form:

log(k_rel) = c₀ + c₁(σ) + c₂(Es) + c₃(LogP)

Where:

k_rel is the relative hydrolysis rate.

σ * (Sigma star) is Taft's polar substituent constant, an electronic descriptor.

Es is Taft's steric substituent constant.

LogP is the hydrophobicity descriptor.

c₀, c₁, c₂, c₃ are coefficients determined from the regression analysis.

Such a model allows for the rapid in silico evaluation of novel ester candidates, prioritizing those with a predicted stability profile that is optimal for a specific application. For instance, an ester designed for slower, more sustained release of Bilastine would require a combination of steric bulk and electronic properties that lead to a lower predicted k_rel.

The following table illustrates a hypothetical QSPR dataset for a series of Bilastine ester derivatives, correlating structural descriptors with a predicted chemical stability metric.

| Ester Derivative | Ester Group (R) | Calculated LogP | Molar Refractivity (cm³/mol) | Predicted Relative Stability (t½, arbitrary units) |

|---|---|---|---|---|

| Bilastine Methyl Ester | -CH₃ | 4.85 | 145.2 | 1.0 |

| Bilastine Ethyl Ester | -CH₂CH₃ | 5.31 | 149.8 | 1.8 |

| Bilastine Isopropyl Ester | -CH(CH₃)₂ | 5.68 | 154.5 | 7.5 |

| Bilastine tert-Butyl Ester | -C(CH₃)₃ | 6.05 | 159.1 | 25.2 |

| Bilastine Benzyl Ester | -CH₂C₆H₅ | 6.70 | 168.4 | 4.1 |

Prediction of Ester Cleavage Sites and Hydrolysis Rates through Computational Methods

Computational chemistry provides powerful tools for elucidating the precise mechanisms of chemical reactions, including the hydrolysis of Bilastine esters. These methods go beyond the correlative nature of QSPR to model the reaction pathway at an atomic level, providing detailed insights into cleavage sites and reaction kinetics.

The primary site of hydrolytic cleavage in any this compound is the electrophilic carbonyl carbon of the ester functional group. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where a water molecule or hydroxide (B78521) ion attacks this carbon. The rate of this reaction is governed by the activation energy (ΔG‡) of the transition state.

Two main computational approaches are employed to study this process:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to model the electronic structure of the reactant, transition state, and product. By calculating the potential energy surface of the hydrolysis reaction, researchers can determine the activation energy barrier. A lower barrier corresponds to a faster reaction rate. This approach allows for a direct comparison of the intrinsic reactivity of different ester derivatives. For example, electron-withdrawing groups on the alcohol moiety can stabilize the transition state, lowering the activation energy, while sterically bulky groups can hinder the approach of the nucleophile, raising the activation energy and increasing the ester's stability.